5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research . This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethoxy group, and a carboxylic acid group attached to the benzofuran core .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction conditions often include a solvent such as dichloromethane or chloroform and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzofuran derivatives, while esterification can produce esterified forms of the compound .
Scientific Research Applications
5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethoxy group play crucial roles in its biological activity. The compound can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects key enzymes and receptors in these cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzofuran: Similar structure but lacks the carboxylic acid group.
3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-3-methoxybenzofuran-2-carboxylic acid: Similar structure but lacks the methoxyethoxy group.
Uniqueness
5-Bromo-3-(2-methoxyethoxy)benzofuran-2-carboxylic acid is unique due to the presence of all three functional groups: bromine, methoxyethoxy, and carboxylic acid. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11BrO5 |
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Molecular Weight |
315.12 g/mol |
IUPAC Name |
5-bromo-3-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO5/c1-16-4-5-17-10-8-6-7(13)2-3-9(8)18-11(10)12(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
GXZMNPMWKOZVTQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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